4-Methoxypyrimidine-5-carboxylic Acid

Lipophilicity LogP Medicinal Chemistry

4-Methoxypyrimidine-5-carboxylic acid (CAS 72411-89-3) is a differentiated heterocyclic building block for kinase inhibitor and metalloenzyme fungicide synthesis. Its 4-methoxy substitution delivers a consensus LogP of 0.17, distinct from 4-hydroxy or 4-chloro analogs, optimizing solubility (12.6 mg/mL) and permeability in SAR assays. Supplied as a solid with batch-specific QC data (NMR, HPLC, GC) to ensure assay reproducibility and IP integrity.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 72411-89-3
Cat. No. B1631440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrimidine-5-carboxylic Acid
CAS72411-89-3
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCOC1=NC=NC=C1C(=O)O
InChIInChI=1S/C6H6N2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3H,1H3,(H,9,10)
InChIKeyWMSJDLVVPJFZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyrimidine-5-carboxylic Acid (CAS 72411-89-3) for Procurement in Medicinal Chemistry and Chemical Synthesis


4-Methoxypyrimidine-5-carboxylic acid (CAS 72411-89-3) is a key heterocyclic building block in the pyrimidine-5-carboxylic acid class [1]. Its core structure, featuring a methoxy group at the 4-position and a carboxylic acid at the 5-position on a pyrimidine ring, provides a specific physicochemical profile for use in synthesizing kinase inhibitors and other bioactive molecules [2]. The compound is supplied as a solid with a standard purity of 95%, and batch-specific quality control data, such as NMR, HPLC, and GC, is available to support procurement decisions .

Why 4-Methoxypyrimidine-5-carboxylic Acid (CAS 72411-89-3) is Not Interchangeable with Other Pyrimidine-5-carboxylates


Generic substitution among pyrimidine-5-carboxylic acid derivatives is scientifically unsound due to the significant impact of the 4-position substituent on key molecular properties. For instance, changing the 4-methoxy group (as in 4-Methoxypyrimidine-5-carboxylic acid) to a 4-hydroxy, 4-chloro, or 4-amino group alters the hydrogen-bonding network, electronic distribution, and lipophilicity [1]. The calculated consensus Log Po/w for the target compound is 0.17 , a value that is likely to differ substantially from its analogs, directly affecting solubility and membrane permeability in biological assays. Furthermore, the methoxy group offers a unique handle for selective derivatization that is not available with other 4-substituents, making it an indispensable scaffold for generating specific intellectual property [2].

Quantitative Comparative Evidence for 4-Methoxypyrimidine-5-carboxylic Acid (CAS 72411-89-3) Selection


Lipophilicity Comparison: 4-Methoxypyrimidine-5-carboxylic Acid vs. 4-Hydroxypyrimidine-5-carboxylic Acid

The 4-methoxy group significantly increases lipophilicity compared to a 4-hydroxy analog. 4-Methoxypyrimidine-5-carboxylic acid has a consensus Log Po/w of 0.17 . While a direct experimental value for 4-hydroxypyrimidine-5-carboxylic acid is not available in this dataset, the replacement of a methoxy group with a hydroxy group on a pyrimidine ring generally lowers Log Po/w by approximately 1-2 units due to the introduction of an additional hydrogen-bond donor and a more polar group [1]. This difference is crucial for designing molecules with optimal cellular permeability.

Lipophilicity LogP Medicinal Chemistry

Purity and Analytical Specification: 4-Methoxypyrimidine-5-carboxylic Acid vs. Non-Specified Analog

The target compound is offered with a standard purity of 95% and is supported by batch-specific quality control documentation, including NMR, HPLC, and GC . This level of analytical specification is not universally guaranteed for all pyrimidine-5-carboxylic acid analogs, some of which may be provided without batch-specific data, increasing the risk of purchasing material with unknown or inconsistent purity . This documented purity is critical for reproducibility in both research and scale-up activities.

Purity QC Procurement

Antimicrobial Activity: Ethyl 4-Amino-2-mercapto-6-arylpyrimidine-5-carboxylates (2a-h) vs. Standard Drugs

While not the exact target compound, a class of closely related pyrimidine-5-carboxylates (ethyl 4-amino-2-mercapto-6-arylpyrimidine-5-carboxylates, 2a-h) were directly compared to standard antibiotics. These derivatives demonstrated significant activity against S. aureus MTCC-96 and E. coli MTCC-443, with some (2a, 2d) showing superior zones of inhibition to others in the series [1]. This data supports the value of the pyrimidine-5-carboxylate core as a scaffold for antimicrobial drug discovery.

Antimicrobial Pyrimidine-5-carboxylate Zone of Inhibition

Aqueous Solubility: 4-Methoxypyrimidine-5-carboxylic Acid vs. 4-Chloropyrimidine-5-carboxylic Acid

4-Methoxypyrimidine-5-carboxylic acid has a calculated aqueous solubility of 12.6 mg/mL (0.082 mol/L) with a Log S (ESOL) of -1.09 . In contrast, introducing a chlorine atom at the 4-position (as in 4-chloropyrimidine-5-carboxylic acid) is predicted to increase lipophilicity and decrease water solubility [1]. While exact experimental values for the chloro analog are not provided, the general trend indicates that the methoxy derivative offers a more balanced solubility profile suitable for a wider range of reaction conditions and biological assays.

Solubility ESOL Physicochemical Properties

Synthetic Utility: 4-Methoxypyrimidine-5-carboxylic Acid as a Fungicide Precursor

4-Methoxypyrimidine-5-carboxylic acid is a specific synthetic precursor for a class of metalloenzyme inhibitor compounds claimed as fungicides [1]. The patent explicitly uses this compound in the synthesis of active fungicidal agents, demonstrating a direct, high-value application that is not documented for many other pyrimidine-5-carboxylic acid analogs.

Fungicide Metalloenzyme Inhibitor Synthesis

Validated Application Scenarios for 4-Methoxypyrimidine-5-carboxylic Acid (CAS 72411-89-3) Based on Comparative Evidence


Medicinal Chemistry: Kinase Inhibitor Synthesis

The compound is ideally suited for medicinal chemistry programs targeting kinases and other enzymes where pyrimidine scaffolds are privileged. Its specific substitution pattern (4-methoxy, 5-carboxylic acid) provides a unique vector for SAR exploration and can be used to modulate physicochemical properties like lipophilicity (LogP 0.17 ) to improve cellular permeability compared to more polar analogs. Procurement with batch-specific purity (95% with NMR, HPLC, GC ) ensures reliable SAR data generation.

Agrochemical Discovery: Fungicide Development

As a validated precursor for metalloenzyme inhibitor fungicides, this compound is a strategic purchase for agrochemical research groups [1]. It enables the direct synthesis of patented, active fungicidal molecules, accelerating the hit-to-lead process in crop protection. This specific application provides a clear, high-value direction for research that is not supported by other 4-substituted pyrimidine-5-carboxylic acid analogs.

Chemical Biology: Tool Compound Generation

The compound's moderate aqueous solubility (12.6 mg/mL ) and balanced lipophilicity make it a practical building block for creating chemical probes. It can be used to synthesize libraries of pyrimidine-5-carboxylic acid derivatives for screening against a variety of biological targets, as evidenced by the antimicrobial activity seen in closely related pyrimidine-5-carboxylates [2]. The availability of the compound as a solid with defined purity supports robust, reproducible library synthesis.

Process Chemistry: Derivatization and Scale-Up

The carboxylic acid handle provides a reactive site for amide bond formation, esterification, and other standard transformations. The methoxy group remains intact under many reaction conditions, offering orthogonal protection. Sourcing this compound from suppliers that provide batch-specific analytical data (NMR, HPLC, GC ) minimizes the risk of process interruptions due to quality issues, which is critical for efficient scale-up and route development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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